molecular formula C5H6N6O3 B14729269 N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide CAS No. 6274-43-7

N'-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide

Cat. No.: B14729269
CAS No.: 6274-43-7
M. Wt: 198.14 g/mol
InChI Key: LGFAZRPZESAXFF-UHFFFAOYSA-N
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Description

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a nitro group, and a formohydrazide moiety attached to a pyrimidine ring. Its molecular formula is C5H6N6O3, and it has a molecular weight of 198.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide typically involves the reaction of 6-amino-5-nitropyrimidine-4-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-Amino-5-nitropyrimidin-4-yl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6274-43-7

Molecular Formula

C5H6N6O3

Molecular Weight

198.14 g/mol

IUPAC Name

N-[(6-amino-5-nitropyrimidin-4-yl)amino]formamide

InChI

InChI=1S/C5H6N6O3/c6-4-3(11(13)14)5(8-1-7-4)10-9-2-12/h1-2H,(H,9,12)(H3,6,7,8,10)

InChI Key

LGFAZRPZESAXFF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)NNC=O)[N+](=O)[O-])N

Origin of Product

United States

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